![molecular formula C7H8ClN5O2 B13861653 [C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N'-nitro-guanidine CAS No. 131748-56-6](/img/structure/B13861653.png)
[C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N'-nitro-guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N’-nitro-guanidine is an organic compound known for its applications in agriculture as a systemic insecticide. It is a member of the neonicotinoid class of insecticides, which are designed to mimic the action of nicotine on insect nervous systems. This compound is particularly effective against a wide range of pests, including those that are resistant to other insecticides .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N’-nitro-guanidine typically involves the reaction of 6-chloro-3-pyridinecarboxaldehyde with nitroguanidine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to meet industrial standards .
化学反応の分析
Types of Reactions
[C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N’-nitro-guanidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various by-products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically produces amino derivatives .
科学的研究の応用
[C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N’-nitro-guanidine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of neonicotinoid insecticides and their environmental impact.
Biology: The compound is studied for its effects on insect physiology and behavior.
Medicine: Research is ongoing into its potential use in developing new insecticides with lower toxicity to non-target organisms.
作用機序
The mechanism of action of [C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N’-nitro-guanidine involves binding to nicotinic acetylcholine receptors in the nervous system of insects. This binding disrupts normal nerve signal transmission, leading to paralysis and death of the insect. The compound’s selectivity for insect receptors over mammalian receptors accounts for its effectiveness and relative safety in agricultural use .
類似化合物との比較
Similar Compounds
Imidacloprid: Another neonicotinoid insecticide with a similar mechanism of action.
Acetamiprid: Known for its effectiveness against a broad spectrum of pests.
Thiamethoxam: Noted for its high potency and systemic properties.
Uniqueness
[C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N’-nitro-guanidine is unique in its specific binding affinity and effectiveness against resistant pest populations. Its chemical structure allows for modifications that can enhance its properties, making it a versatile tool in pest management .
特性
CAS番号 |
131748-56-6 |
|---|---|
分子式 |
C7H8ClN5O2 |
分子量 |
229.62 g/mol |
IUPAC名 |
1-[(6-chloropyridin-3-yl)methyl]-2-nitroguanidine |
InChI |
InChI=1S/C7H8ClN5O2/c8-6-2-1-5(3-10-6)4-11-7(9)12-13(14)15/h1-3H,4H2,(H3,9,11,12) |
InChIキー |
GHBBFPGYBPOUCF-UHFFFAOYSA-N |
異性体SMILES |
C1=CC(=NC=C1CN/C(=N\[N+](=O)[O-])/N)Cl |
正規SMILES |
C1=CC(=NC=C1CNC(=N[N+](=O)[O-])N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


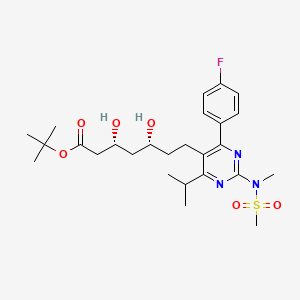
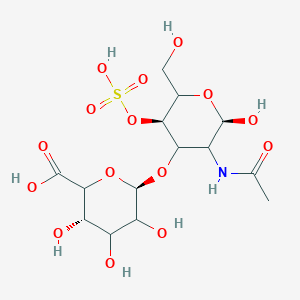
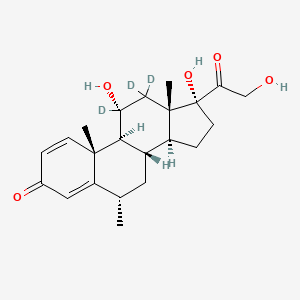
![6,6',7,7'-Tetrakis(2-methoxyethoxy)-4H-[3,4'-biquinazolin]-4-one](/img/structure/B13861593.png)
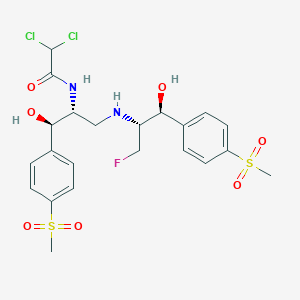
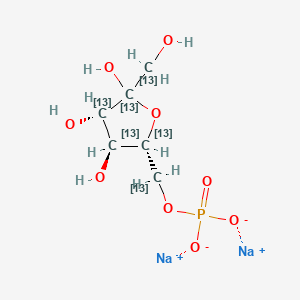

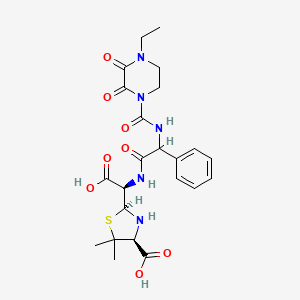
![N-[2-(5-hydroxy-4-prop-2-enyl-2,3-dihydro-1H-indol-3-yl)ethyl]butanamide](/img/structure/B13861621.png)
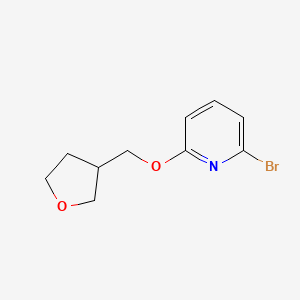
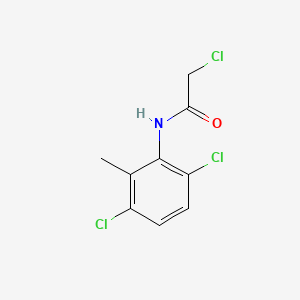
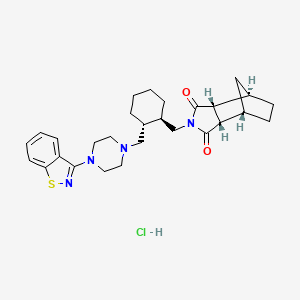
![2-[[2-(2,6-Diaminohexanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid](/img/structure/B13861647.png)

